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molecular formula C21H19N3 B8470486 6-Methyl-2,3-di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine

6-Methyl-2,3-di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8470486
M. Wt: 313.4 g/mol
InChI Key: JZGRFNPJXICTNB-UHFFFAOYSA-N
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Patent
US08937069B2

Procedure details

2-Bromo-3-chloro-6-methyl-5H-pyrrolo[2,3-b]pyrazine (step 3) (183 mg, 0.742 mmol) in dioxane (5 ml) was degassed with N2 and treated with p-tolylboronic acid (242 mg, 1.782 mmol), K2CO3 (308 mg, 2.227 mmol) and PdCl2(dppf)-CH2Cl2-adduct (60.6 mg, 0.074 mmol). The reaction mixture was heated at reflux for 3 hours. After cooling to RT, further portions of p-tolyl boronic acid (242 mg, 1.782 mmol) and PdCl2(dppf)-CH2Cl2-adduct (60.6 mg, 0.074 mmol) were added and heating continued at reflux for 2 hours. After cooling to RT, the mixture was diluted with water (50 ml). The resultant suspension was sonicated and filtered, rinsing the filter cake with water (×3). Purification of the crude product by chromatography on silica eluting with 0-30% EtOAc in iso-hexane afforded the titled compound;
Quantity
183 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step Two
Name
Quantity
308 mg
Type
reactant
Reaction Step Two
Quantity
60.6 mg
Type
catalyst
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
60.6 mg
Type
catalyst
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]2[CH:11]=[C:10]([CH3:12])[NH:9][C:5]2=[N:6][C:7]=1Cl.N#N.B(O)(O)[C:16]1[CH:17]=[CH:18][C:19]([CH3:22])=[CH:20][CH:21]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:12][C:10]1[NH:9][C:5]2=[N:6][C:7]([C:16]3[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=3)=[C:2]([C:16]3[CH:17]=[CH:18][C:19]([CH3:22])=[CH:20][CH:21]=3)[N:3]=[C:4]2[CH:11]=1 |f:3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
183 mg
Type
reactant
Smiles
BrC=1N=C2C(=NC1Cl)NC(=C2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
242 mg
Type
reactant
Smiles
B(C=1C=CC(=CC1)C)(O)O
Name
Quantity
308 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60.6 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Three
Name
Quantity
242 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)B(O)O)C
Name
Quantity
60.6 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsing the filter cake with water (×3)
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by chromatography on silica eluting with 0-30% EtOAc in iso-hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C(=NC(=C(N2)C2=CC=C(C=C2)C)C2=CC=C(C=C2)C)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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